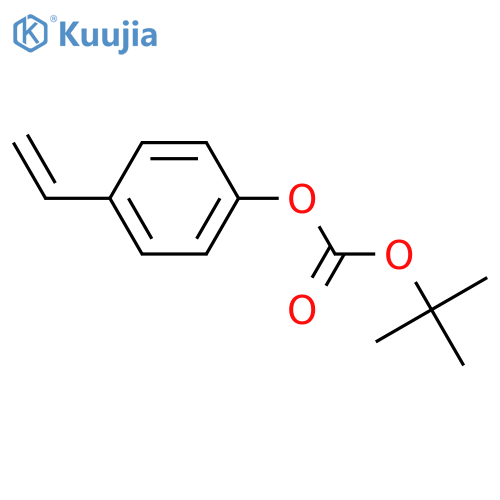

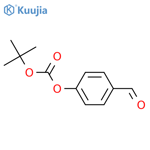

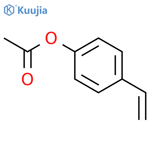

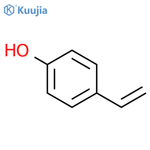

Synthetic improvement of [[(tert-butoxy)carbonyl]oxy]styrene intermediate of monomer of poly (p-hydroxystyrene)

,

Yingyong Huaxue,

2007,

24(3),

361-364